DM4-Smcc -

DM4-Smcc

Catalog Number: EVT-10950426
CAS Number:
Molecular Formula: C54H72ClN5O16S
Molecular Weight: 1114.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DM4 is derived from maytansine, which is a potent antitumor agent originally isolated from the plant Maytenus serratifolia. It is classified as a microtubule inhibitor, disrupting cell division and leading to apoptosis in rapidly dividing cells such as cancer cells. The SMCC linker is classified as a cleavable linker that allows for the release of the drug upon internalization into target cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of DM4-Smcc involves several key steps:

  1. Synthesis of DM4: The starting material for DM4 is maytansine, which undergoes various chemical modifications to enhance its stability and efficacy.
  2. Linker Attachment: The SMCC linker is attached to the DM4 compound through a thiol-disulfide exchange reaction. This reaction typically occurs between the thiol group on the DM4 and an amino group on lysine residues present in the antibody.
  3. Purification: The final product undergoes purification techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of unreacted materials and byproducts.

The process must be carefully controlled to maintain the integrity and activity of both the drug and the antibody components during conjugation.

Molecular Structure Analysis

Structure and Data

The molecular structure of DM4 features a complex arrangement that includes a macrocyclic core characteristic of maytansinoids. The specific structural formula includes multiple functional groups that contribute to its biological activity.

  • Molecular Formula: C₃₁H₄₃ClN₂O₇S
  • Molecular Weight: Approximately 580.22 g/mol

The SMCC linker adds additional complexity, incorporating maleimide functionality that reacts specifically with thiols, facilitating stable conjugation.

Chemical Reactions Analysis

Reactions and Technical Details

DM4-Smcc undergoes several critical reactions:

  1. Conjugation Reaction: The primary reaction involves the coupling of DM4 to antibodies via the SMCC linker. This reaction is typically conducted under mild conditions to prevent degradation of sensitive components.
  2. Cleavage Reaction: Once internalized by target cells, the linker can undergo cleavage, often through reductive mechanisms involving intracellular glutathione, releasing DM4 in its active form.
  3. Metabolic Pathways: Following administration, DM4-Smcc can be metabolized in vivo, with studies indicating various metabolites formed in liver tissues that can influence pharmacokinetics.
Mechanism of Action

Process and Data

The mechanism of action for DM4-Smcc involves:

  1. Targeting: The antibody component specifically binds to antigens expressed on cancer cells.
  2. Internalization: Upon binding, the ADC is internalized via endocytosis.
  3. Drug Release: Inside the cell, the SMCC linker is cleaved, releasing DM4 which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Studies have shown that this targeted approach minimizes systemic toxicity while maximizing therapeutic effects on malignant cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DM4-Smcc exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels which can affect linker integrity.
  • Melting Point: Specific melting point data may vary based on formulation but typically falls within a defined range indicative of its crystalline nature.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm structural integrity and purity.

Applications

Scientific Uses

DM4-Smcc is primarily utilized in cancer therapy as part of ADC formulations. Its applications include:

  • Targeted Cancer Treatment: Used in therapies for various cancers including breast cancer (e.g., T-DM1) where it demonstrates enhanced efficacy compared to conventional chemotherapy.
  • Research Applications: Employed in studies investigating ADC pharmacokinetics, mechanisms of action, and resistance mechanisms in cancer cells.
  • Drug Development: Serves as a model compound in developing new ADCs with improved targeting capabilities or reduced toxicity profiles.
Antibody-Drug Conjugate (ADC) Contextualization of DM4-SMCC

Historical Evolution of Maytansinoid-Based Payloads in ADC Development

The development of maytansinoid payloads represents a pivotal advancement in ADC therapeutics. Maytansine, the progenitor compound, was isolated in 1972 from the Ethiopian shrub Maytenus ovatus. This 19-membered ansa macrolide demonstrated exceptional cytotoxicity (sub-nanomolar IC₅₀ values) against tumor cell lines by inhibiting microtubule assembly. However, its clinical utility was limited by unacceptable systemic toxicity in early human trials. To overcome this, researchers pursued structural derivatization, leading to the synthesis of thiol-containing analogs suitable for antibody conjugation—notably N2′-Deacetyl-N2′-(3-mercapto-1-oxopropyl)maytansine (DM1) and N2′-Deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)maytansine (DM4). These derivatives retained potent tubulin-binding activity while enabling site-specific linkage to monoclonal antibodies via disulfide or thioether bonds [7] [8].

The first clinical validation of maytansinoids emerged with Trastuzumab Emtansine (Kadcyla®), an anti-Human Epidermal Growth Factor Receptor 2 (HER2) ADC incorporating DM1. Approved in 2013, it demonstrated improved therapeutic index over unconjugated antibodies by delivering DM1 directly to HER2-positive breast cancer cells. DM4 later emerged as a structurally optimized payload, featuring enhanced metabolic stability due to steric hindrance around its disulfide bond. This design reduced premature payload release in circulation, thereby mitigating off-target toxicity [3] [8].

Table 1: Evolution of Maytansinoid Payloads in ADCs

GenerationRepresentative ADCPayloadKey InnovationLimitation Addressed
FirstMylotarg®CalicheamicinProof-of-conceptInstability, immunogenicity
SecondTrastuzumab Emtansine (Kadcyla®)DM1Stable thioether linkage (SMCC)Target-dependent toxicity
ThirdSAR408701 (Tusamitamab Ravtansine)DM4Controlled disulfide cleavagePremature payload release

Recent innovations focus on third-generation DM4-based ADCs, such as Tusamitamab Ravtansine (targeting Carcinoembryonic Antigen-related Cell Adhesion Molecule 5). These agents employ optimized linker-payload architectures to enhance tumor selectivity and bystander effects while resisting multidrug resistance mechanisms [8].

Role of Non-Cleavable Linkers in ADC Pharmacokinetics: SMCC vs. Cleavable Alternatives

Linker chemistry critically determines ADC stability, payload release kinetics, and therapeutic index. N-Succinimidyl 4-(N-Maleimidomethyl)cyclohexane-1-carboxylate (SMCC) exemplifies a non-cleavable linker that forms permanent thioether bonds between antibody cysteine residues and maytansinoid payloads (e.g., DM4). Unlike cleavable linkers—such as Valine-Citrulline (Val-Cit) or hydrazone—SMCC resists enzymatic or chemical hydrolysis in plasma. This stability minimizes premature payload release, reducing systemic exposure and off-target toxicity [3] [5].

The pharmacokinetic superiority of SMCC is evident in its metabolic pathway: Following internalization into target cells, the entire antibody-linker-payload complex undergoes lysosomal degradation. For DM4-SMCC conjugates, this process generates the active metabolite Lysine-SMCC-DM4, which retains the linker and amino acid residues. This metabolite potently disrupts microtubule dynamics but exhibits reduced membrane permeability compared to free DM4, limiting bystander killing of adjacent antigen-negative cells. Consequently, SMCC-based ADCs are ideal for targets with homogeneous tumor expression [5] [9].

Table 2: Comparison of Linker Strategies in ADCs

Linker TypeCleavage MechanismStability in PlasmaIntracellular Payload ReleaseRepresentative ADC
Non-Cleavable (SMCC)Lysosomal proteolysisHighLysine-SMCC-DM4 metaboliteTrastuzumab Emtansine
Protease-Cleavable (Val-Cit)Cathepsin B digestionModerateFree payload (e.g., MMAE)Brentuximab Vedotin
Acid-Cleavable (Hydrazone)pH-sensitive hydrolysisLowFree payload (e.g., Calicheamicin)Gemtuzumab Ozogamicin

In contrast, cleavable linkers like Val-Cit exhibit higher drug-to-antibody ratio (DAR) flexibility but may release payloads extracellularly via neutrophil elastase or other serum proteases. This instability correlates with dose-limiting toxicities, as observed in early ADCs like Mylotarg® (hydrazone linker). SMCC’s cyclohexane ring further enhances hydrophobicity masking, reducing ADC aggregation and accelerating systemic clearance of unconjugated antibodies [3] [6].

Structural Rationale for DM4-SMCC in Tumor-Specific Targeting

The molecular architecture of DM4-SMCC enables precision targeting through three interdependent elements:

  • Antibody Specificity: DM4-SMCC conjugates utilize monoclonal antibodies (e.g., anti-DLL4, anti-Nectin-4) that bind surface antigens overexpressed on tumor cells. The antibody’s Fragment antigen-binding (Fab) domain determines target engagement, while the Fragment crystallizable (Fc) domain extends serum half-life via Neonatal Fc receptor (FcRn) recycling. Humanized Immunoglobulin G 1 (IgG1) is preferred for its optimal Fcγ receptor-mediated internalization [3] [10].
  • Linker-Payload Stability: SMCC covalently bridges maleimide-activated antibody cysteines and DM4’s sulfhydryl group. The maleimide-cyclohexane-carboxylate structure confers rigidity, sterically shielding the conjugate from nucleophilic attack. This prevents DM4 detachment during systemic circulation, ensuring payload delivery only occurs upon antibody-antigen internalization and lysosomal degradation [5] [9].
  • Cytotoxic Mechanism: DM4 inhibits tubulin polymerization at picomolar concentrations. Upon intracellular release of the Lysine-SMCC-DM4 metabolite, it binds β-tubulin at the vinblastine site, arresting cells in the G2/M phase and triggering apoptosis. The metabolite’s net positive charge facilitates retention in target cells, enhancing tumor-selective cytotoxicity [7] [9].

Table 3: Structural and Biophysical Properties of DM4-SMCC

PropertyValue/DescriptionFunctional Implication
Molecular FormulaC₅₄H₇₂ClN₅O₁₆SHigh complexity ensures target specificity
Molecular Weight1114.69 g/molOptimal for lysosomal processing
Payload SolubilityHydrophobic (logP >3)Requires antibody conjugation for delivery
Linker-Payload BondThioether (non-reducible)Resistant to plasma reductases
Active MetaboliteLysine-SMCC-DM4Tubulin-binding moiety with low bystander effect

The structural synergy of DM4-SMCC is exemplified in ADCs targeting Delta-Like Ligand 4 (DLL4), a Notch pathway ligand overexpressed in tumor vasculature. Anti-DLL4-SMCC-DM4 internalizes upon binding, delivering DM4 specifically to endothelial and tumor cells while sparing DLL4-negative tissues. This precision underscores DM4-SMCC’s role as a "biological missile" in oncology [4] [10].

Properties

Product Name

DM4-Smcc

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate

Molecular Formula

C54H72ClN5O16S

Molecular Weight

1114.7 g/mol

InChI

InChI=1S/C54H72ClN5O16S/c1-29-12-11-13-39(72-10)54(70)27-37(73-51(69)56-54)30(2)47-53(6,75-47)40(26-44(64)58(8)35-23-33(22-29)24-36(71-9)46(35)55)74-49(67)31(3)57(7)41(61)20-21-52(4,5)77-38-25-45(65)59(48(38)66)28-32-14-16-34(17-15-32)50(68)76-60-42(62)18-19-43(60)63/h11-13,23-24,30-32,34,37-40,47,70H,14-22,25-28H2,1-10H3,(H,56,69)

InChI Key

VYNFFBGYRBMGDS-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.